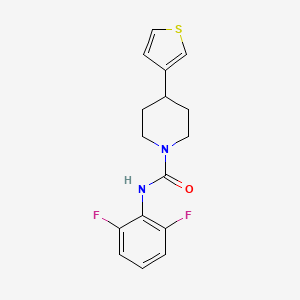![molecular formula C16H26N2O B2407770 2-[4-(Tert-butyl)phenyl]-2-morpholin-4-ylethylamine CAS No. 927975-20-0](/img/structure/B2407770.png)
2-[4-(Tert-butyl)phenyl]-2-morpholin-4-ylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring would be a phenyl group substituted with a tert-butyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the morpholine ring and the tert-butylphenyl group. The morpholine ring could potentially undergo reactions at the nitrogen or oxygen atoms, while the phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the morpholine and tert-butylphenyl groups. For example, the morpholine ring could contribute to the compound’s polarity and potentially its solubility in certain solvents .Scientific Research Applications
Pharmacological and Toxicological Screening : Benzimidazole-Morpholine derivatives, which include compounds structurally related to 2-[4-(Tert-butyl)phenyl]-2-morpholin-4-ylethylamine, have been studied for their inhibitory potential on enzymes like acetylcholinesterase (AChE), monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and cyclooxygenase-1 and -2 (COX-1 and COX-2). These compounds are potential candidates for treating inflammatory diseases due to their non-cytotoxic and non-genotoxic properties (Can et al., 2017).
Thermochromic Properties : A study on 4-[α-morpholino-α-(2-hydroxyphenyl)]methyl-2,6-di-(tert-butyl)-phenol, a compound similar to this compound, revealed its thermochromic properties in solution. This attribute was attributed to its dissociation into morpholine and diphenoxyquinone (Komissarov et al., 1991).
Synthesis of Morpholine Derivatives : The synthesis of cis-3,5-disubstituted morpholine derivatives, including compounds structurally related to this compound, has been explored. These compounds are synthesized via electrophile-induced ring closure and show potential for further chemical modifications (D’hooghe et al., 2006).
Chemical Synthesis and Reactivity Studies : The synthesis and reactivity of various morpholine-based compounds, including O,N-chelated vanadium complexes, have been investigated. These studies provide insights into the coordination chemistry and potential applications of these morpholine derivatives in material science (Hou et al., 2013).
Antitumor Activity : Certain morpholine derivatives, including those structurally related to this compound, have shown antitumor activity. These compounds have been evaluated for their cytotoxicity against various tumor cell lines, indicating their potential in cancer therapy (Houlihan et al., 1995).
Future Directions
properties
IUPAC Name |
2-(4-tert-butylphenyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-16(2,3)14-6-4-13(5-7-14)15(12-17)18-8-10-19-11-9-18/h4-7,15H,8-12,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAVYFYDCFZJKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

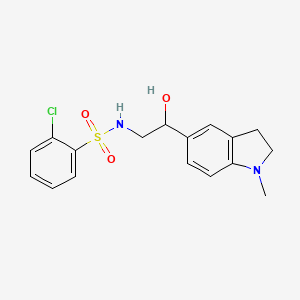

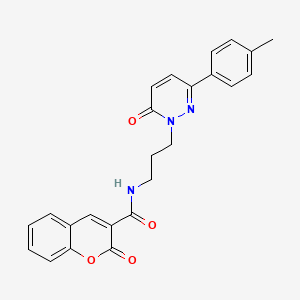
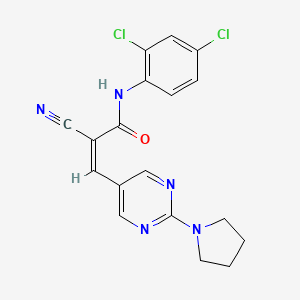
![Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2407695.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2407696.png)
![Tert-butyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2407697.png)

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid](/img/structure/B2407699.png)
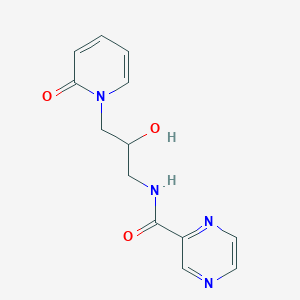
![N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2407701.png)
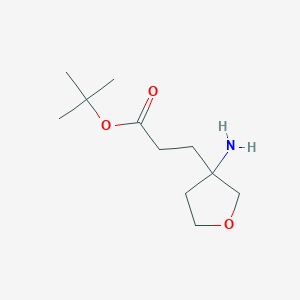
![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2407705.png)
